Indolizine-2-carboxamide

α7 nAChR CNS cognitive enhancement

Indolizine‑2‑carboxamide (CAS 22320‑23‑6, C₉H₈N₂O, MW 160.17 g mol⁻¹) is the unsubstituted parent heterocycle of the indolizine‑2‑carboxamide family, consisting of a fused pyrrole‑pyridine bicycle bearing a primary carboxamide at the 2‑position [REFS‑1]. Unlike its saturated (octahydro‑) or N‑substituted derivatives, the aromatic indolizine‑2‑carboxamide retains the fully conjugated π‑system and a single H‑bond donor site, making it the minimal scaffold for structure‑activity‑relationship (SAR) exploration, fragment‑based screening, and library enumeration [REFS‑2].

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 22320-23-6
Cat. No. B3188606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolizine-2-carboxamide
CAS22320-23-6
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN2C=C1)C(=O)N
InChIInChI=1S/C9H8N2O/c10-9(12)7-5-8-3-1-2-4-11(8)6-7/h1-6H,(H2,10,12)
InChIKeyMEKIQFKOKMMCCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolizine-2-carboxamide (CAS 22320-23-6) Procurement Guide – Core Scaffold Identity and Research-Grade Specifications


Indolizine‑2‑carboxamide (CAS 22320‑23‑6, C₉H₈N₂O, MW 160.17 g mol⁻¹) is the unsubstituted parent heterocycle of the indolizine‑2‑carboxamide family, consisting of a fused pyrrole‑pyridine bicycle bearing a primary carboxamide at the 2‑position [REFS‑1]. Unlike its saturated (octahydro‑) or N‑substituted derivatives, the aromatic indolizine‑2‑carboxamide retains the fully conjugated π‑system and a single H‑bond donor site, making it the minimal scaffold for structure‑activity‑relationship (SAR) exploration, fragment‑based screening, and library enumeration [REFS‑2]. It is supplied primarily as a research‑grade building block (typical purity ≥95 %), with its primary value lying in its use as a versatile synthetic intermediate for constructing biologically active indolizine‑2‑carboxamide derivatives [REFS‑3].

Why Unsubstituted Indolizine‑2‑carboxamide Cannot Be Replaced by Indole‑, Octahydro‑, or Isomeric Carboxamide Analogs


Class‑level scaffolds such as indole‑2‑carboxamide, octahydroindolizine‑2‑carboxamide, and indolizine‑1‑carboxamide share only superficial structural similarity with indolizine‑2‑carboxamide [REFS‑1]. The aromatic indolizine‑2‑carboxamide possesses a unique connectivity: a bridgehead nitrogen that electronically polarises the adjacent carboxamide, combined with a completely planar, conjugated bicyclic system [REFS‑2]. This geometry directs the primary amide into a well‑defined orientation and enables derivatisation at six distinct ring positions (C‑1, C‑3, C‑5, C‑6, C‑7, C‑8) [REFS‑3]. In contrast, indole‑2‑carboxamide lacks the bridgehead nitrogen and therefore exhibits a different H‑bond‑acceptor profile and substitution pattern; octahydroindolizine‑2‑carboxamide sacrifices aromaticity, altering both conformational rigidity and π‑stacking capability; and indolizine‑1‑carboxamide repositions the amide vector, leading to divergent binding‑site complementarity [REFS‑1]. Consequently, procurement of the precise indolizine‑2‑carboxamide parent scaffold is mandatory for any program targeting α7‑nAChR agonism, HBV capsid assembly modulation, or Ritonavir‑mimetic HIV‑1 protease inhibition, because each of these mechanisms has been demonstrated exclusively with indolizine‑2‑carboxamide‑based chemotypes [REFS‑3][REFS‑4][REFS‑5].

Quantitative Differentiation Evidence for Indolizine‑2‑carboxamide Versus Structurally Proximal Analogs


α7 Nicotinic Acetylcholine Receptor Agonism – Indolizine‑2‑carboxamide Core vs. Indole‑2‑carboxamide

Indolizine‑2‑carboxamide derivatives are explicitly claimed as α7 nAChR agonists, a property absent from the indole‑2‑carboxamide series. In vivo pharmacodynamic data in the patent demonstrate that representative indolizine‑2‑carboxamide compounds reverse scopolamine‑induced memory deficits in rodent models, whereas indole‑2‑carboxamide analogs are not reported to exhibit this mechanism [REFS‑1]. The patent explicitly distinguishes the indolizine‑2‑carboxamide scaffold from indole, pyridine, and other heterocyclic amides for this indication.

α7 nAChR CNS cognitive enhancement

HBV Capsid Assembly Modulation – Indolizine‑2‑carboxamides vs. Phenylpropenamide‑Based HBV Inhibitors

The patent WO2020221824A1 establishes indolizine‑2‑carboxamides as a structurally novel class of HBV capsid assembly modulators distinct from earlier phenylpropenamide‑based chemotypes (AT‑61, AT‑130) and thiazolidin‑4‑ones [REFS‑1]. The indolizine‑2‑carboxamide scaffold interacts with the HBV core protein dimer‑dimer interface, a binding site that requires the specific 2‑carboxamide geometry. Although quantitative IC₅₀ values for individual compounds are withheld in the patent disclosure, the structure‑activity relationship table demonstrates that the 2‑carboxamide orientation is essential for anti‑HBV activity — regioisomeric 1‑carboxamide or 3‑carboxamide analogs show substantially diminished potency [REFS‑1].

HBV capsid assembly antiviral

Synthetic Accessibility via CDI‑Mediated Amidation – Quantitative Yield Advantage

Indolizine‑2‑carboxamides are accessible in quantitative yields from indolizine‑2‑carboxylic acids using 1,1′‑carbonyldiimidazole (CDI) as the coupling agent, a method shown to be a significant improvement over earlier methodologies relying on acid‑chloride intermediates [REFS‑1]. In the specific context of Ritonavir‑truncated analogue synthesis, Tukulula (2009) reports that indolizine‑2‑carboxamides are obtained in quantitative yields via CDI‑mediated coupling of Baylis‑Hillman‑derived indolizine‑2‑carboxylic acids with protected amino compounds [REFS‑2]. This contrasts with indole‑2‑carboxamide syntheses that frequently require harsher conditions or multi‑step protection strategies, and with octahydroindolizine‑2‑carboxamide where the saturated ring introduces additional stereochemical complexity requiring chiral resolution steps.

synthesis amidation CDI yield

HIV‑1 Protease Inhibitor Scaffold – Indolizine‑2‑carboxamides as Structurally Validated Ritonavir Mimetics

Indolizine‑2‑carboxamides have been specifically designed and synthesised as truncated analogues of the hydroxyethylene dipeptide isostere present in Ritonavir, a clinically used HIV‑1 protease inhibitor [REFS‑1]. The indolizine‑2‑carboxamide core replaces the P2‑P3 portion of the Ritonavir scaffold, and the resulting compounds have been validated for HIV‑1 protease binding [REFS‑1]. In contrast, indole‑2‑carboxamide scaffolds have been primarily explored as MmpL3 inhibitors for antimycobacterial applications rather than HIV protease inhibition, and no literature supports indole‑2‑carboxamide‑based Ritonavir mimicry [REFS‑2].

HIV-1 protease inhibitor Ritonavir analog

Hydrogen‑Bond Donor Topology – Indolizine‑2‑carboxamide vs. Indolizine‑1‑carboxamide Isomer

Indolizine‑2‑carboxamide possesses one H‑bond donor (carboxamide NH₂) and one H‑bond acceptor (amide carbonyl), positioned at the 2‑position of the indolizine bicycle [REFS‑1]. The regioisomeric indolizine‑1‑carboxamide places the carboxamide at the C‑1 position, adjacent to the bridgehead nitrogen, resulting in a fundamentally different pharmacophoric vector angle and distinct steric environment. This positional shift alters the optimal docking pose for target proteins that recognise the 2‑carboxamide geometry, such as the HBV core protein dimer‑dimer cleft [REFS‑2] and the α7 nAChR orthosteric site [REFS‑3].

H-bond donor pharmacophore regioisomer

Recommended Application Scenarios for Indolizine‑2‑carboxamide Based on Verified Differentiation Evidence


Fragment‑Based Drug Discovery Targeting the α7 Nicotinic Acetylcholine Receptor

The indolizine‑2‑carboxamide core is a validated minimal pharmacophore for α7 nAChR agonism, as documented in CN103923105B [REFS‑1]. Use the unsubstituted parent compound as a fragment hit for SPR or NMR‑based screening, followed by growth at the C‑1, C‑3, C‑5, C‑6, C‑7, or C‑8 positions to optimise potency and selectivity. This scenario is not accessible with indole‑2‑carboxamide, which lacks the bridgehead nitrogen geometry recognised by the α7 receptor.

HBV Capsid Assembly Modulator Lead Optimisation

WO2020221824A1 establishes the indolizine‑2‑carboxamide scaffold as a privileged chemotype for disrupting HBV capsid protein dimer‑dimer interactions [REFS‑2]. The parent compound serves as the synthetic entry point for constructing focused libraries aimed at improving pharmacokinetic properties while maintaining the critical 2‑carboxamide orientation. Regioisomeric 1‑carboxamide or 3‑carboxamide analogs should be excluded from procurement specifications because the patent SAR data show they lack anti‑HBV activity.

Ritonavir‑Mimetic HIV‑1 Protease Inhibitor Development

The Rhodes University thesis (Tukulula, 2009) demonstrates that indolizine‑2‑carboxamides function as truncated Ritonavir analogues and are synthesised quantitatively from indolizine‑2‑carboxylic acids via CDI‑mediated amidation [REFS‑3]. Procure indolizine‑2‑carboxylic acid (CAS 3189‑48‑8) and the parent carboxamide (CAS 22320‑23‑6) simultaneously to enable rapid parallel synthesis of diverse amide libraries for HIV‑1 protease inhibition assays.

MedChem Library Enumeration Requiring High‑Yielding Parallel Amidation

The CDI‑mediated amidation route reported by Bode, Kaye, and George (1994) provides a robust, high‑yielding method for converting indolizine‑2‑carboxylic acids into indolizine‑2‑carboxamides with primary or secondary amines [REFS‑4]. Source the parent carboxamide as the analytical reference standard and the corresponding carboxylic acid as the bulk diversification intermediate. This synthetic advantage over earlier acid‑chloride methods translates to higher library success rates and reduced purification burden across large compound arrays.

Quote Request

Request a Quote for Indolizine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.